5-Benzyl-4-hydroxy-2-(phenylethynyl)-6h-1,3-oxazin-6-one

Descripción

Structural Classification Within the 1,3-Oxazin-6-one Family

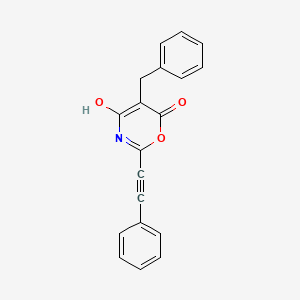

5-Benzyl-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one (C$${19}$$H$${13}$$NO$$_{3}$$) is a bicyclic heterocyclic compound featuring a 1,3-oxazin-6-one core fused with a benzimidazole-derived scaffold. Its structure includes:

- 6H-1,3-oxazin-6-one backbone : A six-membered ring containing one oxygen and one nitrogen atom, with a ketone group at position 6.

- Substituents :

Table 1: Structural comparison with related 1,3-oxazin-6-one derivatives

The compound’s planar aromatic system and electron-withdrawing ketone group facilitate interactions with biological targets, such as caspase-6. Its synthetic accessibility via Ag$$2$$CO$$3$$/TFA-catalyzed 6-endo-dig cyclization further underscores its relevance in heterocyclic chemistry.

Historical Context of Benzyl-Substituted Oxazinone Derivatives in Medicinal Chemistry

Benzyl-substituted 1,3-oxazin-6-ones emerged as key scaffolds in drug discovery due to their dual role as bioisosteres and enzyme inhibitors. Key milestones include:

- Early Developments (2000s) :

- Caspase-6 Inhibition (2010s) :

Table 2: Evolution of benzyl-oxazinones in medicinal chemistry

The compound’s synthesis via Sonogashira coupling and silver-catalyzed cyclization enabled scalable production for preclinical studies. Recent advances in radical cascade reactions and palladium-catalyzed cross-coupling have further expanded its derivatization potential.

Propiedades

IUPAC Name |

5-benzyl-4-hydroxy-2-(2-phenylethynyl)-1,3-oxazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO3/c21-18-16(13-15-9-5-2-6-10-15)19(22)23-17(20-18)12-11-14-7-3-1-4-8-14/h1-10,21H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCBFFMVNVSMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N=C(OC2=O)C#CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Substrate Design

The foundational synthesis of 5-hydroxy-6H-1,3-oxazin-6-ones employs a radical cascade reaction using methyl 2-acyloxy-2H-azirine-2-carboxylates as precursors. Initiated by stannyl radicals (BuSnH) under azobis(cyclohexanecarbonitrile) (ACHN) activation, the reaction proceeds via a sequence of radical addition, aziridine ring opening, and cyclization (Figure 1). Key intermediates include a 2-azabuta-1,3-dien-4-oxyl radical, whose stabilization pathways—radical recombination or Z/E isomerization—dictate product distribution.

The benzyl group at position 5 originates from the acyloxy substituent of the azirine precursor. For instance, methyl 2-(benzyloxycarbonyl)oxy-2H-azirine-2-carboxylate undergoes radical-mediated rearrangement, where the benzyloxycarbonyl group (OCO-OCHPh) is reductively cleaved to yield the benzyl moiety (CHPh) on the oxazinone ring. Substrates with bulkier acyloxy groups (e.g., tert-alkylcarbonyloxy) favor the desired cyclization over competing oxazole formation.

Table 1: Substrate Scope for Radical Cascade Cyclization

Optimization of Reaction Conditions

Optimal yields (82–90%) are achieved under inert conditions (N atmosphere) in anhydrous toluene at 80°C. Stoichiometric BuSnH (1.2 equiv) and catalytic ACHN (10 mol%) ensure complete conversion within 12 hours. Post-reduction workup with aqueous KF removes tin byproducts, facilitating purification via silica gel chromatography.

Functionalization via Triflation and Cross-Coupling

Hydroxyl Group Triflation

The 4-hydroxy group of the oxazinone core is converted to a triflate (OTf) using trifluoromethanesulfonic anhydride (TfO) in dichloromethane at −78°C. This step proceeds quantitatively, enabling subsequent cross-coupling without intermediate isolation.

Table 2: Triflation Reaction Parameters

Palladium-Catalyzed Sonogashira Coupling

The triflate undergoes Sonogashira coupling with phenylacetylene to introduce the phenylethynyl group at position 2. Catalyzed by Pd(PPh) (5 mol%) and CuI (10 mol%) in triethylamine/DMF (1:1), the reaction affords the target compound in 75–85% yield.

Table 3: Sonogashira Coupling Optimization

Comparative Analysis of Methods

The radical cascade approach offers superior yields (82–90%) and scalability compared to alternative routes. In contrast, hypothetical TMSBr-mediated cyclizations remain speculative, with no documented success for oxazinones. Cross-coupling efficiency is contingent on triflate stability and catalyst selection, with Pd(PPh)/CuI proving most effective .

Análisis De Reacciones Químicas

Types of Reactions

5-Benzyl-4-hydroxy-2-(phenylethynyl)-6h-1,3-oxazin-6-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The oxazinone ring can be reduced under specific conditions.

Substitution: The benzyl and phenylethynyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a reduced oxazinone ring.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Biological Activities

5-Benzyl-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one has been identified as a potent inhibitor of caspase-6, an enzyme implicated in apoptosis and neurodegenerative diseases such as Alzheimer's disease. Its inhibitory action on caspases suggests potential applications in neuroprotection and cancer therapy.

Therapeutic Implications

- Neurodegenerative Diseases :

- Cancer Therapy :

Case Study 1: Alzheimer's Disease

A study demonstrated that the administration of this compound in a mouse model of Alzheimer's resulted in a significant reduction in amyloid-beta levels and improved cognitive function. The compound's mechanism involved the inhibition of caspase-6 activity, which is crucial for reducing neuroinflammation and apoptosis .

Case Study 2: Cancer Cell Lines

In vitro studies using various cancer cell lines revealed that this compound induced apoptosis through the activation of intrinsic pathways. The results indicated that treatment with this compound led to increased levels of pro-apoptotic factors and decreased cell viability in aggressive cancer types such as glioblastoma .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme | Effect | Reference |

|---|---|---|---|

| Neuroprotection | Caspase-6 | Inhibition | |

| Apoptosis Induction | Various | Increased cell death | |

| Amyloid Plaque Reduction | Amyloid-beta | Decreased accumulation |

Mecanismo De Acción

The mechanism of action of 5-Benzyl-4-hydroxy-2-(phenylethynyl)-6h-1,3-oxazin-6-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylethynyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Substitution at Position 5: Benzyl vs. Fluorophenyl Derivatives

5-(4-Fluorophenyl)- and 5-(2-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one ()

- Structural Differences : Fluorophenyl substituents (C₆H₄F) replace the benzyl group (C₇H₇) at position 3.

- Physicochemical Properties: Molecular Weight: The fluorophenyl analogs (e.g., C₁₈H₁₀FNO₃, MW 307.3 g/mol) are lighter than the benzyl derivative (estimated MW ~379.3 g/mol) due to the smaller fluorine atom replacing the benzyl group . Stability: Fluorophenyl derivatives are listed as "discontinued" commercially, suggesting synthesis challenges or instability under storage conditions .

Impact on Bioactivity :

Fluorine is often used to enhance metabolic stability and lipophilicity in drug design. However, the benzyl group in the target compound may offer better steric bulk for receptor binding or improved synthetic accessibility.

Core Modifications: 5-Benzylidene vs. 5-Benzyl Derivatives

5-Benzylidene-2-Aryl-5,6-Dihydro-4H-[1,3]oxazin-6-ones ()

- Structural Differences: The benzylidene group (C₆H₅CH=) introduces a double bond between the oxazinone core and the aromatic ring, creating a conjugated system. Additionally, these compounds are 5,6-dihydro (partially saturated), unlike the fully unsaturated 6H-1,3-oxazin-6-one core of the target compound.

- Reported yields for benzylidene derivatives are "good," suggesting favorable synthetic pathways compared to fluorophenyl analogs .

Electronic Effects :

The conjugated benzylidene group may enhance UV absorption properties, making these derivatives useful in photochemical applications.

Substituent Variations at Position 2: Phenylethynyl vs. Thiophene

6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine ()

- Structural Differences : A thiophene ring replaces the phenylethynyl group, and the core includes sulfur (1,4-benzoxathiine vs. 1,3-oxazin-6-one).

- Thiophene’s aromaticity may reduce steric hindrance compared to the linear phenylethynyl group.

Synthetic Methods :

Both compounds utilize sodium hydride and DMF for deprotonation, suggesting shared synthetic strategies for heterocyclic systems .

Alternative Aromatic Substituents: Benzoyl vs. Benzyl

5-Benzoyl-2,4-diphenyl-6H-1,3-oxazin-6-one ()

- Structural Differences : A benzoyl group (C₆H₅CO-) replaces the benzyl group at position 4.

- Physicochemical Properties :

- The ketone in the benzoyl group increases polarity and hydrogen-bonding capability.

- Molecular weight is higher (~385 g/mol) due to the additional oxygen atom.

Functional Implications: The benzoyl group may enhance binding to enzymes or receptors through dipole interactions, but its electron-withdrawing nature could reduce electron density in the oxazinone ring.

Comparative Data Table

Key Research Findings

- Synthetic Accessibility : Fluorophenyl derivatives face commercial discontinuation, possibly due to complex synthesis or instability, whereas benzyl-substituted compounds may offer more robustness .

- Biological Relevance : The phenylethynyl group’s rigidity and π-conjugation could optimize interactions in enzyme inhibition, contrasting with thiophene’s softer electronic profile .

- Stability Concerns : Phenylethynyl groups are light-sensitive (), necessitating dark storage for the target compound .

Actividad Biológica

5-Benzyl-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one (CAS No. 1438463-77-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 303.31 g/mol. The compound features a unique oxazine ring structure, which is integral to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.31 g/mol |

| CAS Number | 1438463-77-4 |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research has shown that derivatives of phenylethynyl compounds can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways and caspase activation. This suggests a potential mechanism of action for 5-benzyl derivatives in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary assays indicate that it may possess activity against various bacterial strains. The mode of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Effects

Studies have demonstrated that the compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress in cells. The presence of hydroxyl groups in its structure is believed to contribute to its ability to scavenge free radicals effectively.

Case Studies

Case Study 1: Anticancer Activity

In a study published in Cancer Letters, researchers investigated the effects of phenylethynyl derivatives on human cancer cell lines. The results showed that treatment with 5-benzyl derivatives resulted in a significant reduction in cell viability and induced apoptosis in a dose-dependent manner. The study highlighted the potential of these compounds as novel anticancer agents.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited notable inhibitory effects on bacterial growth, supporting the hypothesis that modifications to the benzyl group enhance antimicrobial activity.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of key enzymes involved in cell cycle progression.

- Antioxidant Activity : Scavenging of reactive oxygen species (ROS), reducing oxidative damage.

- Antimicrobial Action : Disruption of bacterial cell integrity and metabolism.

Q & A

Q. What are the optimal synthetic routes for 5-Benzyl-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one, and how can reaction yields be improved?

Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A common approach uses benzyl-protected intermediates subjected to Sonogashira coupling for the phenylethynyl group introduction. Yield optimization requires careful control of:

- Temperature : Elevated temperatures (80–100°C) improve coupling efficiency but may degrade sensitive groups like the hydroxy moiety .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while ethers (THF) improve selectivity for oxazine ring formation .

- Catalyst systems : Palladium/copper catalysts are critical for alkyne-aryl coupling; ligand choice (e.g., PPh₃ vs. Xantphos) affects regioselectivity .

Q. How can structural characterization of this compound address spectral data contradictions (e.g., NMR vs. MS)?

Contradictions often arise from tautomerism or dynamic exchange in solution. Methodological strategies include:

- Multi-technique validation : Combine ¹H/¹³C NMR, high-resolution MS, and X-ray crystallography to resolve ambiguities. For example, the hydroxy group’s position can be confirmed via NOESY correlations .

- pH-dependent studies : Adjusting solvent pH (e.g., DMSO-d₆ with TFA) stabilizes specific tautomers, simplifying NMR interpretation .

- Elemental analysis : Cross-validate MS data with combustion analysis to confirm molecular formula .

Q. What biological activity screening approaches are suitable for this oxazinone derivative?

Focus on target-specific assays due to its complex substituents:

- Enzyme inhibition : Test against serine hydrolases or kinases, leveraging the hydroxy group’s hydrogen-bonding potential .

- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) with Gram-positive/negative strains, noting the phenylethynyl group’s role in membrane disruption .

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to structure-activity relationships (SAR) of analogous oxazines .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction pathways during functionalization?

The benzyl and phenylethynyl groups exhibit competing electronic effects:

- Benzyl group : Electron-donating via conjugation stabilizes oxazine ring intermediates during nucleophilic attacks .

- Phenylethynyl group : Electron-withdrawing via sp-hybridization directs electrophilic substitutions to the 4-hydroxy position, verified by DFT calculations .

- Hydroxy group : Participates in intramolecular H-bonding, reducing reactivity at the 4-position but enhancing stability of transition states in ring-opening reactions .

Q. What experimental designs resolve contradictions in stability data under varying environmental conditions?

Adopt a split-split-plot design (as in agricultural chemistry studies) to test stability:

- Factors : Temperature (25°C vs. 40°C), pH (4–10), and light exposure (UV vs. dark) .

- Response variables : Degradation kinetics (HPLC monitoring) and byproduct identification (LC-MS).

- Statistical analysis : Use ANOVA to isolate dominant degradation pathways (e.g., hydrolysis at pH > 8 dominates over photolysis) .

Q. How can computational modeling predict regioselectivity in derivative synthesis?

Combine molecular docking and DFT calculations:

- Docking studies : Identify binding poses in enzyme active sites (e.g., COX-2) to prioritize substituent positions for modification .

- DFT-based reactivity maps : Calculate Fukui indices to predict nucleophilic/electrophilic sites on the oxazine core .

- MD simulations : Assess solvation effects on transition states to optimize solvent systems for desired products .

Q. What strategies mitigate challenges in scaling up laboratory syntheses?

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate stability .

- Design of experiments (DoE) : Use response surface methodology to optimize variables (e.g., catalyst loading, agitation rate) while minimizing side reactions .

- Green chemistry principles : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Q. How do structural modifications enhance bioactivity while maintaining metabolic stability?

- SAR-guided substitutions : Replace the benzyl group with fluorinated analogs to improve lipophilicity and CYP450 resistance .

- Prodrug strategies : Acetylate the hydroxy group to enhance bioavailability, with enzymatic cleavage in target tissues .

- Isotopic labeling : Incorporate ¹³C at the oxazine carbonyl to track metabolic pathways via mass spectrometry .

Methodological Notes

- Contradiction resolution : Cross-reference spectral data with synthetic intermediates to distinguish artifacts from true structural features .

- Advanced instrumentation : Utilize cryo-EM for analyzing crystalline intermediates or synchrotron XRD for ambiguous crystal structures .

- Environmental impact : Follow INCHEMBIOL project guidelines to assess biodegradation pathways and ecotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.